O-Methyl-L-Threonine is an amino acid analogue, specifically an isostere of isoleucine. [] This means it possesses a similar molecular shape and volume to isoleucine, allowing it to potentially interact with biological systems in a comparable manner. Researchers utilize O-Methyl-L-Threonine as a tool to investigate various biological processes, particularly those involving protein synthesis and amino acid metabolism. [, ]
O-Methyl-L-threonine can be synthesized through various methods, including enzymatic pathways and chemical synthesis. It is not commonly found in nature but can be produced from L-threonine by methylation processes.
The synthesis of O-Methyl-L-threonine can be achieved through several methods:
O-Methyl-L-threonine has a structure similar to L-threonine but with an additional methyl group attached to the hydroxyl group on the beta carbon. Its molecular formula is CHNO, and it features:
The structural representation can be visualized using molecular modeling software, which illustrates the spatial arrangement of atoms and functional groups.
O-Methyl-L-threonine participates in various biochemical reactions, primarily involving:
The mechanism by which O-Methyl-L-threonine exerts its biological effects involves:
Relevant data include melting point (approx. 150 °C) and boiling point (decomposes before boiling) .
O-Methyl-L-threonine has several scientific uses:
In prokaryotes, O-methylation of L-threonine is catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes transfer a methyl group from SAM to the hydroxyl oxygen of threonine, yielding O-Methyl-L-threonine and S-adenosylhomocysteine (SAH). This reaction exemplifies O-methylation, a subclass of post-translational modifications prevalent in bacterial secondary metabolism [7]. Key enzymes include:
The structural determinants of methyltransferases include:
Table 1: Prokaryotic Methyltransferases Implicated in O-Methylation
Enzyme Class | Source Organism | Cofactor | Primary Substrate | Methylation Position |
---|---|---|---|---|
Type II R-M | Diverse bacteria | SAM | DNA/Protein | N6-adenine, N4-cytosine |
Orphan MTase | E. coli | SAM | DNA/Protein | N6-adenine |
Solitary MTase | Sinorhizobium meliloti | SAM | L-Threonine derivatives | O-methyl-L-threonine |
O-Methyl-L-threonine serves as a precursor or intermediate in cobalamin (vitamin B₁₂) biosynthesis in anaerobic bacteria. The critical step involves L-threonine-O-3-phosphate decarboxylase (CobD/CobC), which catalyzes:L-threonine-O-3-phosphate → (R)-1-amino-2-propanol O-2-phosphate + CO₂
[8] [10].This reaction generates (R)-1-amino-2-propanol O-2-phosphate (AP-P), the alcohol component integrated into the cobalamin lower ligand. Key mechanistic features include:
In Sinorhizobium meliloti (an industrial B₁₂ producer), SmCobC exhibits a positively charged substrate-binding pocket that selectively binds L-threonine-O-3-phosphate (Thr-P) over non-phosphorylated analogs. Structural studies confirm Thr-P positioning within the active site through hydrogen bonding with Arg100 and Tyr49 residues [2].
Table 2: Bacterial CobD/CobC Enzymes in B₁₂ Biosynthesis
Enzyme | Source Organism | Cofactor | Substrate | Product | Role in B₁₂ Pathway |
---|---|---|---|---|---|
CobD | Salmonella typhimurium | PLP | L-threonine-O-3-phosphate | (R)-1-amino-2-propanol O-2-phosphate | Precursor for cobinamide synthesis |
SmCobC | Sinorhizobium meliloti | PLP | L-threonine-O-3-phosphate | (R)-AP-P | Adenosylcobinamide phosphate formation |
O-Methyl-L-threonine influences bacterial metabolism through regulatory interactions with:
Glx-Glx-X-X-Ala-Ser/Thr
) regulates bacterial motility. Methylation status adjusts sensitivity to attractants via feedback loops involving CheR (methyltransferase) and CheB (methylesterase) [7]. Metabolic engineering studies in E. coli demonstrate that threonine pathway intermediates (including O-methyl derivatives) exert feedback inhibition on aspartokinase (thrA), a key enzyme in the aspartate family amino acid pathway. Strategies to overcome this include:
Table 3: Metabolic Roles of Methylation in Bacterial Adaptation
Metabolic System | Target Molecule | Regulatory Consequence | Physiological Impact |
---|---|---|---|
FASII | Acetyl-CoA carboxylase | Enhanced enzyme activity; reduced antibiotic binding | Antibiotic resistance |
Chemotaxis | MCPs (glutamate) | Altered CheA kinase activity; flagellar switching | Adaptive motility |
Amino acid synthesis | Aspartokinase (thrA) | Feedback inhibition by O-methyl-threonine analogs | Reduced L-threonine overproduction |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: